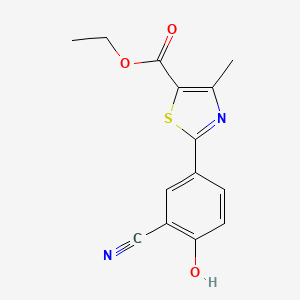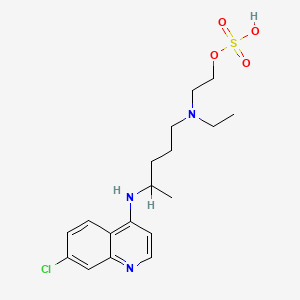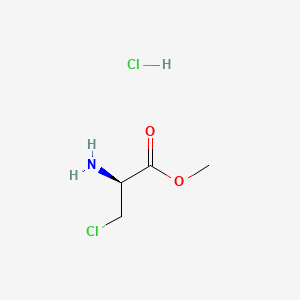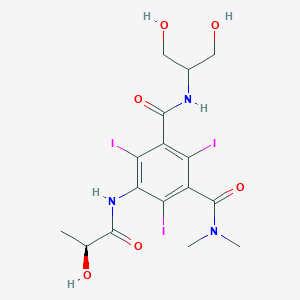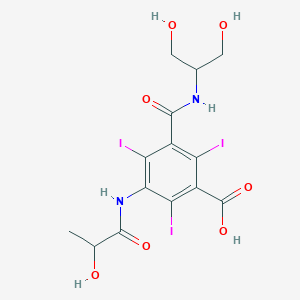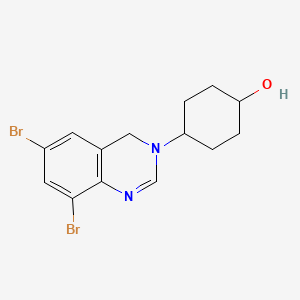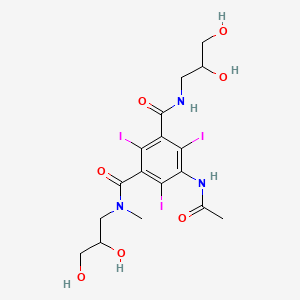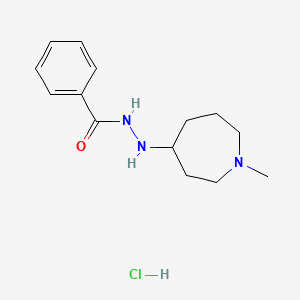
Acotiamide Impurity 6 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acotiamide Impurity 6 Maleate is an impurity of Acotiamide . Acotiamide is a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Synthesis Analysis
The synthesis of Acotiamide involves a total of 10 steps of reaction, purification, and salt formation . The main raw materials used are 2, 4, 5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N, N-diisopropylethylenediamine .Molecular Structure Analysis
The molecular formula of Acotiamide Impurity 6 Maleate is C26H36N4O9S . Its molecular weight is 580.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Impurity Management
- Acotiamide is synthesized through a three-step process, with the formation of key intermediates and the successful conversion of unavoidable impurities into the desired compound. This process includes the effective removal of major impurities, demonstrating cost-effectiveness and scalability (Fu et al., 2015).
Stability and Degradation Analysis
- The stability of Acotiamide under various stress conditions, including hydrolytic, oxidative, photo, and thermal stress, was analyzed. This study identified new degradation products formed by hydrolysis and hydroxylation processes, emphasizing the importance of stability-indicating assay methods in drug quality development (Thummar et al., 2017).
Identification of Impurities in Related Compounds
- Research has been conducted on identifying and characterizing impurities in related compounds like amlodipine maleate. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry for impurity identification (Sudhakar et al., 2006).
Quantification of Genotoxic Impurities
- Methods have been developed for quantifying genotoxic impurities in related compounds, such as Chlorpheniramine/Chlorphenamine Maleate. These studies focus on creating specific, sensitive, and validated methods for impurity detection at trace levels (Zate et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Acotiamide has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia . It was the world’s first drug approved for the treatment of functional dyspepsia . The future directions of Acotiamide and its impurities could involve further clinical trials and studies to explore its effectiveness and potential other uses.
Eigenschaften
CAS-Nummer |
185103-81-5 |
|---|---|
Produktname |
Acotiamide Impurity 6 Maleate |
Molekularformel |
C26H36N4O9S |
Molekulargewicht |
580.653 |
InChI |
InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
YKSFNGAJFVKGIY-BTJKTKAUSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



